2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Brand Name: Vulcanchem
CAS No.: 283597-72-8
VCID: VC2172481
InChI: InChI=1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2
SMILES: C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C18H12F3NO
Molecular Weight: 315.3 g/mol

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

CAS No.: 283597-72-8

Cat. No.: VC2172481

Molecular Formula: C18H12F3NO

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone - 283597-72-8

Specification

CAS No. 283597-72-8
Molecular Formula C18H12F3NO
Molecular Weight 315.3 g/mol
IUPAC Name 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2
Standard InChI Key VXZKLJWHMBIJEL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone features a quinoline ring with a substitution at the 2-position. This position of attachment differentiates it from the 4-yl analog that has been more extensively studied. The compound contains an ethanone (acetyl) bridge connecting the quinoline moiety to a para-trifluoromethylphenyl group. This specific arrangement of functional groups contributes to its unique physicochemical properties and potential biological activities.

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties that influence its behavior in various applications. It has a molecular formula of C₁₈H₁₂F₃NO and a molecular weight approximately 315.29 g/mol, similar to its structural isomer 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may contribute to improved membrane permeability in biological systems. Additionally, the carbonyl group in the ethanone linker provides a site for potential chemical modifications and reactions.

Spectroscopic Data

The spectroscopic profile of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone includes characteristic signals in NMR spectroscopy that distinguish it from its structural isomers. The fluorine atoms in the trifluoromethyl group typically exhibit distinctive signals in ¹⁹F NMR, while the carbonyl group shows characteristic absorption in IR spectroscopy around 1680-1700 cm⁻¹.

Synthesis Methods

Synthetic Routes

The synthesis of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone typically involves multiple-step processes that require careful control of reaction conditions. One potential synthetic route could involve the condensation of appropriately substituted quinoline derivatives with trifluoromethylphenyl precursors. The synthesis would likely require the careful construction of the quinoline core followed by attachment of the ethanone linker and subsequent coupling with the trifluoromethylphenyl component.

Laboratory Scale Preparation

On a laboratory scale, the preparation of this compound may involve several key reactions:

  • Formation of the quinoline ring system through established methods such as the Skraup or Doebner-Miller synthesis

  • Functionalization of the quinoline at the 2-position to allow for attachment of the ethanone linker

  • Introduction of the trifluoromethylphenyl group through appropriate coupling reactions

  • Purification steps using techniques such as recrystallization or column chromatography

Optimization Strategies

Optimization of the synthetic process for 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone would likely focus on improving yield, reducing reaction steps, and enhancing purity. Modern synthetic approaches might employ catalytic methods, microwave-assisted reactions, or flow chemistry techniques to achieve these goals. The selection of appropriate protecting groups and careful control of reaction conditions would be crucial for successful synthesis.

Comparative Analysis

Comparison with 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone

While 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone and 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone share many structural features, the position of quinoline attachment (2 versus 4) likely results in significant differences in their three-dimensional structures and consequently their biological activities. The 4-yl analog (CAS No. 476472-22-7) has been more extensively documented and has shown potential as a microtubule-targeted agent with possible applications in cancer research.

Structure-Activity Relationships

The precise positioning of functional groups within these quinoline derivatives can significantly impact their biological activity profiles. The table below highlights potential differences in properties between positional isomers of quinoline-based compounds:

Property2-Position Attachment4-Position Attachment
Molecular GeometryMore linear arrangementMore angular arrangement
Electronic DistributionDifferent electron density around quinolineDifferent electron density pattern
Receptor BindingPotentially different binding modesKnown to interact with certain enzymes
Biological ActivityMay target different biological pathwaysReported microtubule-targeting properties
Physicochemical PropertiesSimilar but distinct solubility profileDocumented solubility characteristics

Other Structural Analogs

Another related compound is 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone, which differs in the position of the trifluoromethyl group on the phenyl ring (meta position rather than para). This positional change can affect the compound's electronic properties and three-dimensional structure, potentially resulting in different biological activities.

Chemical Reactivity

Reactive Centers

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone contains several reactive centers that can participate in various chemical transformations:

  • The carbonyl group of the ethanone linker can undergo nucleophilic addition reactions

  • The quinoline nitrogen can participate in coordination chemistry with metals

  • The methylene group adjacent to the carbonyl may exhibit enhanced acidity, facilitating enolization and subsequent reactions

  • The aromatic rings provide sites for electrophilic aromatic substitution, though with varying reactivity patterns

Analytical Methods for Characterization

Spectroscopic Techniques

Characterization of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone typically employs multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide valuable information about the compound's structure

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the carbonyl stretch

  • Mass Spectrometry (MS): Confirms molecular weight and provides fragmentation pattern information

  • UV-Visible Spectroscopy: Characterizes electronic transitions and can be useful for quantification

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) may be employed for purity determination and separation of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone from related compounds or synthesis impurities. These techniques, when coupled with mass spectrometry (LC-MS or GC-MS), provide powerful tools for identification and structural confirmation.

Biological Activities and Structure-Function Relationships

Structure-Function Considerations

The specific biological activity of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone would likely be influenced by several structural features:

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient synthetic routes to 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone, potentially employing green chemistry principles and modern synthetic methodologies. Exploring catalytic approaches and flow chemistry techniques could lead to improved yields and reduced environmental impact.

Biological Evaluation

Comprehensive biological screening of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone across multiple therapeutic areas would help establish its potential medicinal applications. Comparative studies with its structural isomers would provide valuable structure-activity relationship data that could guide further molecular design.

Materials Applications

Investigation of the compound's photophysical properties and potential applications in materials science represents another promising research direction. Studies of its fluorescence characteristics, thermal stability, and incorporation into polymeric materials could reveal novel applications.

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